Quinazoline-2,4-diamine chemical properties and structure
Quinazoline-2,4-diamine chemical properties and structure
An In-depth Technical Guide to Quinazoline-2,4-diamine: Chemical Properties, Structure, and Biological Activity
Introduction
Quinazoline-2,4-diamine is a heterocyclic aromatic organic compound that serves as a privileged scaffold in medicinal chemistry.[1] Its bicyclic structure, composed of fused benzene and pyrimidine rings, provides a versatile framework for the development of therapeutic agents.[2] Substituted derivatives of this core are integral to several approved drugs and are actively investigated for a range of pharmacological activities, including anticancer, antimalarial, and anti-tubercular properties.[1][3][4][5] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key biological interactions of Quinazoline-2,4-diamine for researchers and drug development professionals.
Chemical Structure and Properties
The fundamental structure of Quinazoline-2,4-diamine consists of a quinazoline core with amino groups substituted at the C2 and C4 positions.
Caption: 2D structure of the Quinazoline-2,4-diamine molecule.
Physicochemical Properties
The key chemical and physical properties of the parent Quinazoline-2,4-diamine molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₄ | [6] |
| Molecular Weight | 160.18 g/mol | [6] |
| CAS Number | 1899-48-5 | [6][7] |
| IUPAC Name | quinazoline-2,4-diamine | [6] |
| Appearance | Light yellow crystalline solid | [2] |
| pKa | 3.51 | [2] |
| Solubility | Soluble in water | [2] |
Spectroscopic and Crystallographic Data
Mass Spectrometry: The mass spectrum of Quinazoline-2,4-diamine shows a top peak at an m/z of 160, corresponding to the molecular ion [M]⁺.[6] High-resolution mass spectrometry (HRMS) is commonly used to confirm the elemental composition of its synthesized derivatives.[8]
NMR Spectroscopy:
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¹H NMR: The proton NMR spectrum of the unsubstituted quinazoline core typically shows signals for the aromatic protons in the range of δ 7.0-8.5 ppm. The chemical shifts of the amine protons can vary and may appear as broad singlets. For substituted derivatives, characteristic shifts are observed. For example, in N-4-Benzyl-6,7-dimethoxy-N2-[2-(3-methoxy-phenyl)-ethyl]quinazoline-2,4-diamine, the methoxy groups appear as singlets around δ 3.70-3.95 ppm, while aromatic protons appear as multiplets in the δ 6.69-7.58 ppm range.[9]
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¹³C NMR: The carbon NMR for quinazoline derivatives shows signals for aromatic carbons typically between δ 110-165 ppm. For instance, in 6,7-dimethoxy substituted analogs, the methoxy carbons resonate around δ 55 ppm.[8]
Experimental Protocols
Synthesis of Quinazoline-2,4-diamine Derivatives
A common and versatile method for synthesizing the Quinazoline-2,4-diamine scaffold involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a 2,4-dichloroquinazoline intermediate.[3][12]
General Procedure:
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Preparation of 2,4-Dichloroquinazoline (Intermediate 1): The synthesis typically begins with the chlorination of quinazoline-2,4(1H,3H)-dione (benzoyleneurea) using a chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, under reflux conditions.[3][12]
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Regioselective C4-Substitution (Intermediate 2): The first nucleophilic substitution is performed regioselectively at the more reactive C4 position. The 2,4-dichloroquinazoline is treated with a primary or secondary amine (1 equivalent) in a solvent like THF or n-BuOH, often in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIEA) at temperatures ranging from room temperature to 40°C.[3][12]
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C2-Substitution (Final Product): The second chlorine atom at the C2 position is displaced by reacting the 2-chloro-4-aminoquinazoline intermediate with a second amine (2 equivalents). This step typically requires harsher conditions, such as heating in a solvent like isopropyl alcohol at 120°C in a sealed vial.[3]
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Purification: The crude product is purified by standard laboratory techniques, most commonly column chromatography on silica gel.[3]
Caption: Synthetic workflow for N2,N4-disubstituted quinazoline-2,4-diamines.
Characterization Methods
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Thin Layer Chromatography (TLC): Used to monitor the progress of reactions.
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Column Chromatography: The standard method for purifying crude products using silica gel.[3]
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the final compounds.[8][9]
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the synthesized products.[9]
Biological Activity and Signaling Pathways
Quinazoline-2,4-diamine and its derivatives have been identified as potent inhibitors in various biological pathways, making them attractive for drug discovery.
Anticancer Activity: This scaffold is of particular interest for its antitumor properties.[4] Certain derivatives exert their effects by inhibiting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR) or by binding to DNA and inhibiting topoisomerases.[4]
Wnt/β-catenin Signaling Pathway Inhibition: Recent studies have identified 2,4-diamino-quinazoline (2,4-DAQ) as a selective inhibitor of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer.[13]
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Mechanism of Action: 2,4-DAQ functions as a selective inhibitor of the Lymphoid Enhancer-Binding Factor 1 (Lef1). Lef1 is a key transcription factor that, upon binding with β-catenin, translocates to the nucleus and activates Wnt target genes.
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Downstream Effects: By inhibiting Lef1, 2,4-DAQ suppresses the expression of critical Wnt target genes such as AXIN2, MYC, and LGR5. This suppression leads to the inhibition of cancer cell growth, migration, and invasion, and can induce apoptosis.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Diaminoquinazoline | C8H8N4 | CID 65087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynce.com [biosynce.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quinazoline-2,4(1H,3H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,4-Diamino-Quinazoline, a Wnt Signaling Inhibitor, Suppresses Gastric Cancer Progression and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
